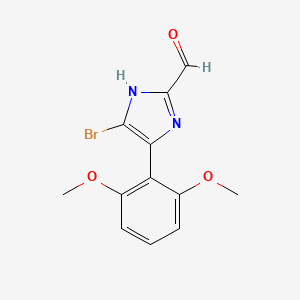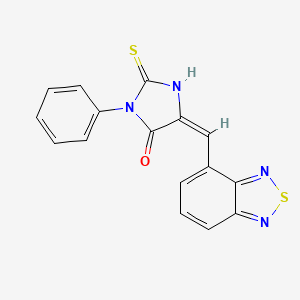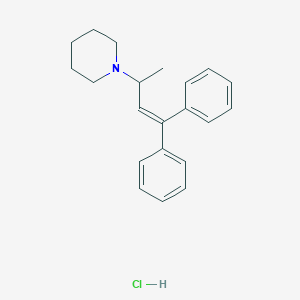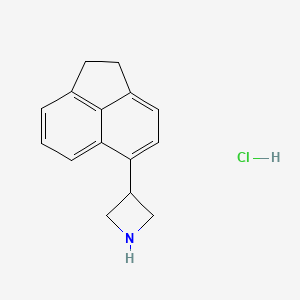![molecular formula C15H28N4O7 B13711096 (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid](/img/structure/B13711096.png)
(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid is a compound that features both Boc-protected guanidino and amino groups The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid typically involves the protection of the amino and guanidino groups with Boc groups. One common method is the Buchwald-Hartwig amination, which uses a PEPPSI-IPr Pd-catalyst to achieve chemo-selective cross-coupling reactions . The reaction conditions often involve the use of aryl halo esters and secondary amines, with the nitrogen electron lone pair in the heterocycle playing a crucial role in the reaction yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar protective group strategies. The use of Boc-protected amino esters is common in industrial settings due to their stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid can undergo various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to remove the Boc protecting groups.
Substitution: The Boc groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction would typically remove the Boc groups, resulting in the free amine and guanidino groups .
Scientific Research Applications
(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid involves the protection of amino and guanidino groups, which prevents them from participating in unwanted side reactions. The Boc groups can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Boc-amino)adipic acid 6-benzyl ester: Another Boc-protected amino acid used in peptide synthesis.
Boc-β-Homoalanine: A Boc-protected amino acid with similar applications in medicinal chemistry.
Uniqueness
(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid is unique due to the presence of both Boc-protected guanidino and amino groups, which provides additional versatility in synthetic applications. This dual protection allows for more complex and controlled synthetic pathways compared to compounds with only one type of protected group .
Properties
Molecular Formula |
C15H28N4O7 |
|---|---|
Molecular Weight |
376.41 g/mol |
IUPAC Name |
4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H28N4O7/c1-14(2,3)25-12(22)17-9(10(20)21)7-8-24-19-11(16)18-13(23)26-15(4,5)6/h9H,7-8H2,1-6H3,(H,17,22)(H,20,21)(H3,16,18,19,23) |
InChI Key |
CWEHBIDQSWOTRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCON=C(N)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid](/img/structure/B13711034.png)





![2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13711086.png)

![N-(2-Methoxy-ethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13711104.png)


